molecular formula C46H36O2Si2 B12537540 [Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane) CAS No. 653601-74-2

[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane)

Cat. No.: B12537540
CAS No.: 653601-74-2
M. Wt: 676.9 g/mol
InChI Key: YHUPCSLZNYMXLW-UHFFFAOYSA-N
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Description

[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane) is a complex organic compound that features a naphthalene core substituted with triphenylsilane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane) typically involves the reaction of naphthalene-1,6-diol with triphenylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

Naphthalene-1,6-diol+2(Triphenylsilyl chloride)[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane)+2HCl\text{Naphthalene-1,6-diol} + 2 \text{(Triphenylsilyl chloride)} \rightarrow \text{[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane)} + 2 \text{HCl} Naphthalene-1,6-diol+2(Triphenylsilyl chloride)→[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane)+2HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the silane groups.

    Substitution: The triphenylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane) has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which [Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane) exerts its effects is primarily through its ability to interact with various molecular targets. The compound’s structure allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which can influence its reactivity and binding affinity. These interactions are crucial in its applications in catalysis, material science, and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    [Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane): Similar in structure but with different substitution positions on the naphthalene ring.

    [Naphthalene-2,3-diylbis(oxy)]bis(triphenylsilane): Another isomer with distinct chemical properties due to the different positioning of the oxy groups.

Uniqueness

[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane) is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

653601-74-2

Molecular Formula

C46H36O2Si2

Molecular Weight

676.9 g/mol

IUPAC Name

triphenyl-(5-triphenylsilyloxynaphthalen-2-yl)oxysilane

InChI

InChI=1S/C46H36O2Si2/c1-7-21-39(22-8-1)49(40-23-9-2-10-24-40,41-25-11-3-12-26-41)47-38-34-35-45-37(36-38)20-19-33-46(45)48-50(42-27-13-4-14-28-42,43-29-15-5-16-30-43)44-31-17-6-18-32-44/h1-36H

InChI Key

YHUPCSLZNYMXLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC5=C(C=C4)C(=CC=C5)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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